molecular formula C11H13N3 B3073163 2-(Pyridin-3-YL)-2-(pyrrolidin-1-YL)acetonitrile CAS No. 1017387-70-0

2-(Pyridin-3-YL)-2-(pyrrolidin-1-YL)acetonitrile

Cat. No. B3073163
CAS RN: 1017387-70-0
M. Wt: 187.24 g/mol
InChI Key: UZGUUPTXLSESMD-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetonitrile (also known as 2-PPA) is an organic compound with a wide range of applications in scientific research. It is a colorless liquid, with a boiling point of 86°C and a melting point of -7°C. 2-PPA is used in a variety of chemical processes, including the synthesis of pharmaceuticals, agrochemicals, and polymers. It is also used as a reagent in organic synthesis and as a catalyst in a variety of chemical reactions.

Scientific Research Applications

Synthesis and Probe Design

A study by Gao et al. (2022) reported the synthesis of 2-(pyridin-2-yl)-2-(3,3a,6-tris(5-pyridin-2-yl)-5-oxohexahydropyrrolo[3,2-b] pyrrol-2(1H)-ylidene)acetonitrile derivatives, using a silica gel promoted strategy. The compound demonstrated potential as a selective UV-vis and fluorescence "turn-on" probe for Zn2+ and Cd2+, showing dual-state emission characteristics (Gao, Fang, Xu, & Gong, 2022).

Antibacterial and Antimycobacterial Activities

Belveren et al. (2017) synthesized highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks, which showed significant antibacterial and antimycobacterial activity (Belveren, Dondas, Ülger, Poyraz, García‐Mingüens, Ferrándiz-Saperas, & Sansano, 2017). Additionally, Bogdanowicz et al. (2013) evaluated the antimicrobial activity of novel 4-pyrrolidin-3-cyanopyridine derivatives, finding them effective against a range of bacteria (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).

Coordination Polymers and Fluorescence

Xu et al. (2009) conducted hydrothermal treatments of 2-(pyridin-2-yl)acetonitrile, resulting in tetrazole coordination polymers with fluorescence properties (Xu, Hang, Pan, & Ye, 2009).

Electrochemical Studies

Foster et al. (2004) synthesized an Os2+ functionalized pyrrole monomer, which was characterized for its voltammetric behavior, homogeneous charge transport dynamics, and electrocatalytic properties (Foster, Allen, & McCormac, 2004).

Microbiological Activity

Miszke et al. (2008) synthesized 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives, demonstrating significant bacteriostatic and antituberculosis activity (Miszke, Foks, Kędzia, Kwapisz, & Zwolska, 2008).

Crystallography and Structural Studies

Moreno-Fuquen et al. (2013) analyzed the crystal structure of a related compound, providing insights into molecular conformation and intermolecular interactions (Moreno-Fuquen, Soto, Jaramillo-Gómez, Ellena, & Tenorio, 2013).

Luminescence in Lanthanide Podates

Piguet et al. (1996) studied the synthesis of heterodinuclear complexes with lanthanide podates, showing strong luminescence and structural control (Piguet, Bünzli, Bernardinelli, Hopfgartner, Petoud, & Schaad, 1996).

properties

IUPAC Name

2-pyridin-3-yl-2-pyrrolidin-1-ylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-8-11(14-6-1-2-7-14)10-4-3-5-13-9-10/h3-5,9,11H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGUUPTXLSESMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C#N)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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